Product packaging for Dimethyl diallylmalonate(Cat. No.:CAS No. 35357-77-8)

Dimethyl diallylmalonate

Cat. No.: B1621636
CAS No.: 35357-77-8
M. Wt: 212.24 g/mol
InChI Key: SZIREXDQZMDDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Organic Synthesis and Polymer Chemistry

Dimethyl diallylmalonate serves as a key substrate in a variety of catalytic transformations, enabling the synthesis of complex cyclic molecules and specialized polymers. ontosight.ai Its two allyl groups can undergo a range of reactions, most notably cyclization and polymerization. ontosight.ai

In organic synthesis, the compound is frequently used in cycloisomerization reactions. For instance, cationic palladium phenanthroline complexes have been shown to catalyze the cycloisomerization of this compound to form substituted cyclopentenes. acs.org Mechanistic studies of this process have identified key intermediates, such as a palladium cyclopentyl chelate complex, and have determined the reaction kinetics. acs.org Similarly, palladium-bisoxazoline complexes, in the presence of silane (B1218182) and water, can catalyze the reductive cyclization of this compound to yield dimethylcyclopentane derivatives with high diastereoselectivity. acs.orgacs.org

The compound is also a cornerstone in the field of olefin metathesis, a powerful carbon-carbon bond-forming reaction. researchgate.net Ring-closing metathesis (RCM) of diallylmalonates using ruthenium-based catalysts is a well-established method for creating five-membered rings. researchgate.netresearchgate.net Furthermore, the allyl groups can participate in radical polymerization, positioning this compound as a monomer for producing cross-linked polymers. ontosight.ai It can also be used in cyclopolymerization reactions with other monomers like ethylene (B1197577), catalyzed by iron and cobalt complexes, to create polymers with cyclic units in their structure. acs.org

The following table summarizes key research findings on the synthetic applications of this compound:

Table 1: Synthetic Transformations of this compound
Reaction Type Catalyst System Primary Product(s) Key Research Finding
Cycloisomerization Cationic Palladium Phenanthroline Complex 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene and other cyclopentene (B43876) isomers. acs.org The reaction proceeds with zero-order kinetics to approximately 80% conversion, forming a mixture of cyclopentene products. acs.org
Reductive Cyclization Palladium-Bisoxazoline Complex with HSiEt₃ and H₂O trans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate. acs.orgacs.org The reaction yields the product with high diastereoselectivity (≥ 95% de) and moderate enantioselectivity (38% ee). acs.org
Ring-Closing Metathesis (RCM) Ruthenium-based catalysts (e.g., Grubbs catalysts) Dimethyl 3-cyclopentene-1,1-dicarboxylate. researchgate.netpsu.edu This reaction is a benchmark for testing the efficiency of new RCM catalysts. researchgate.netufpb.br
Radical Cyclization Ethanethiyl radical Substituted cyclopentane (B165970) Thiyl radicals can be used to initiate the cyclization of the unsaturated substrate. researchgate.net
Cyclopolymerization Iron (Fe) and Cobalt (Co) complexes with Ethylene Polymers with cyclic repeating units The compound can be selectively copolymerized with ethylene to afford polymers containing cyclic structures. acs.org

Historical Context of Diallylmalonate Reactivity Studies

The study of diallylmalonate derivatives has a significant history, often serving as a benchmark for the development and understanding of new catalytic reactions. One of the earliest reported examples of ring-closing diene metathesis involved this compound. psu.edu

In the 1990s, as well-defined ruthenium catalysts for olefin metathesis were being developed, diethyl diallylmalonate became a standard substrate for evaluating catalyst activity and mechanism. acs.org A 1997 study systematically compared a series of ruthenium catalysts, monitoring the RCM of diethyl diallylmalonate to establish a clear order of reactivity based on the catalyst's halide and phosphine (B1218219) ligands. acs.org This work was foundational in understanding how to tune catalyst structure for improved performance. acs.org

These early, systematic studies on diallylmalonate substrates were crucial for several reasons:

The ring-closing reaction is relatively clean and quantitative, making it an ideal model system. acs.org

The reaction rates are slow enough to be conveniently monitored by techniques like NMR spectroscopy, yet fast enough for practical experimentation. acs.org

It allowed for direct comparison of newly developed catalysts, such as the progression from early "classical" catalysts to the more robust and active Grubbs-type ruthenium catalysts. psu.eduufpb.br

This historical use has cemented the role of diallylmalonates as indispensable tools in the field of organometallic chemistry and catalysis, paving the way for their application in the synthesis of increasingly complex molecules. ufpb.bracs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B1621636 Dimethyl diallylmalonate CAS No. 35357-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,2-bis(prop-2-enyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-6H,1-2,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIREXDQZMDDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)(CC=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188850
Record name Dimethyl diallylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35357-77-8
Record name 1,3-Dimethyl 2,2-di-2-propen-1-ylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35357-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2-diallylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035357778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl diallylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl diallylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL 2,2-DIALLYLMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO8IH9097
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Dimethyl Diallylmalonate and Analogues

Esterification and Malonate Synthesis Routes

The formation of dimethyl diallylmalonate fundamentally relies on two classical synthetic steps: esterification to create the malonate diester and subsequent alkylation.

Esterification: Esterification is a chemical process that forms an ester through the reaction of an alcohol with an acid, most commonly a carboxylic acid. geeksforgeeks.orglibretexts.org In the context of malonates, dimethyl malonate is produced by the direct esterification of malonic acid with methanol, often with an acid catalyst and under conditions that remove the water byproduct to drive the reaction to completion. chemicalbook.com This reaction establishes the core dimethyl propanedioate structure.

Malonic Ester Synthesis: Following the formation of dimethyl malonate, the introduction of the allyl groups is accomplished via the malonic ester synthesis. This method involves the deprotonation of the α-carbon (the carbon between the two carbonyl groups) of dimethyl malonate using a suitable base, such as sodium ethoxide or potassium t-butoxide, to form a stabilized enolate. smu.cawikipedia.org This nucleophilic carbanion is then reacted with an allyl halide, typically allyl bromide, in a nucleophilic substitution reaction. To obtain the diallylated product, this process is repeated, where a second equivalent of the base removes the remaining acidic α-hydrogen, followed by the addition of a second equivalent of the allyl halide. The analogous compound, diethyl diallylmalonate, is synthesized through the same pathway, starting with diethyl malonate. cymitquimica.com

Precursor Role in Complex Molecular Architecture Construction

The presence of two reactive allyl groups and a functionalized malonate core makes this compound a valuable C11-building block for synthesizing more complex molecular structures, particularly cyclic and polymeric systems. ontosight.ai

Its utility is demonstrated in a variety of metal-catalyzed and radical-mediated reactions. The two terminal double bonds of the allyl groups are prime substrates for cyclization reactions. For instance, in the presence of specific ruthenium-based catalysts, diethyl diallylmalonate undergoes ring-closing metathesis (RCM) to form dimethyl 3-cyclopentene-1,1-dicarboxylate. researchgate.netpsu.edu

Furthermore, this compound serves as a key substrate in palladium-catalyzed reductive cyclization reactions. Research has shown that reacting this compound with triethylsilane (HSiEt₃) and water in the presence of a palladium-bisoxazoline catalyst system leads to the formation of a substituted cyclopentane (B165970) ring. acs.orgacs.org This transformation constructs a five-membered carbocyclic ring, a common structural motif in natural products.

Palladium-Catalyzed Reductive Cyclization of this compound acs.org
Catalyst SystemReducing AgentsTemperatureSolventPrimary ProductCombined Yield
(N−N)Pd(Me)Cl / NaBAr₄HSiEt₃ and H₂O50 °C1,2-dichloroethanetrans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate88%

The reactivity of the allyl groups also extends to radical cyclizations. For example, the addition of an ethanethiyl radical can initiate a cascade reaction, leading to the formation of cyclic thioethers. researchgate.net The compound's versatility is further highlighted by its reaction with strong Lewis acids, such as antimony pentafluoride (SbF₅), which can induce the formation of complex spirobislactone structures instead of the expected monocyclized product. mdpi.com

Catalyst Performance in Ring-Closing Metathesis of Diethyl Diallylmalonate researchgate.net
CatalystTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Complex 1140140
Complex 2160160
Complex 3180180
Complex 4200200

These examples underscore the role of this compound and its analogues as foundational precursors for constructing intricate molecular frameworks, including carbocycles, heterocycles, and spiro compounds, which are of significant interest in pharmaceutical and materials science research. ontosight.ai

Elucidating Reaction Mechanisms and Catalytic Pathways of Dimethyl Diallylmalonate

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, and diallylmalonates are common substrates for investigating this reaction, particularly in the context of ring-closing metathesis (RCM).

The conversion of diallylmalonates to their corresponding cyclopentene (B43876) derivatives serves as a benchmark for evaluating the efficacy and mechanisms of various metathesis catalysts.

Ruthenium-based catalysts, particularly those of the Grubbs and Hoveyda-Grela types, have been extensively studied for the RCM of diallylmalonates. The efficiency of these catalysts is often evaluated based on their performance in the cyclization of diethyl diallylmalonate. mdpi.comacs.orgbeilstein-journals.org

Studies have explored the impact of the N-heterocyclic carbene (NHC) ligand on the catalytic activity. For instance, ruthenium complexes with NHC ligands featuring benzyl (B1604629) N-substituents have been shown to be less efficient than those with N-aryl groups. mdpi.com The configuration of substituents on the NHC backbone also plays a crucial role; complexes with an anti configuration have demonstrated higher efficacy in the RCM of sterically hindered diolefins compared to their syn counterparts. mdpi.com

The development of catalysts with modified NHC ligands aims to enhance activity and stability. For example, ruthenium catalysts bearing a poly(ethylene glycol) (PEG) supported NHC have shown comparable activity to standard catalysts in dichloromethane (B109758), with the added benefit of facilitating catalyst removal through aqueous extraction. researchgate.net Furthermore, catalysts with unsymmetrical NHC ligands have been synthesized and tested, with some outperforming commercial catalysts in the RCM of diethyl diallylmalonate. beilstein-journals.org High turnover numbers have been achieved in the RCM of diethyl diallylmalonate using second-generation Grubbs catalysts without a solvent. ufpb.br

Table 1: Performance of Various Ruthenium Catalysts in the RCM of Diethyl Diallylmalonate

Catalyst TypeKey FeatureObservation in Diethyl Diallylmalonate RCMReference
Grubbs-type with Benzyl N-substituentsN-benzyl groups on NHCLower efficiency compared to N-aryl groups. mdpi.com
Complexes with syn and anti NHC backboneStereochemistry of NHC backboneanti isomers performed better than syn analogues. mdpi.com
PEG-supported NHC-Ru catalystFacilitated catalyst removalActivity comparable to standard catalysts in CH2Cl2. researchgate.net
Unsymmetrical NHC-Ru catalystsAsymmetric NHC ligandSome catalysts outperformed commercial GII-SIMes. beilstein-journals.org
Second-generation Grubbs catalystHigh turnover numbersHigh turnover numbers achieved without solvent. ufpb.br

Cationic nickel catalysts have been investigated for the asymmetric cycloisomerization of diethyl diallylmalonate. rsc.orgresearchgate.net These systems, often employing monodentate phosphoramidites and Wilke's azaphospholene as ligands, have demonstrated high regio- and enantioselectivity. rsc.orgresearchgate.net The counterion associated with the cationic nickel center has been shown to influence the catalyst's activity. researchgate.net While primarily studied for cycloisomerization, these nickel-based systems offer an alternative pathway for the cyclization of diallylmalonate substrates.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin and Hérisson, proceeds through metallacyclobutane intermediates formed via a [2+2] cycloaddition between the metal alkylidene and the olefin. acs.orgmsu.edu This is followed by a cycloreversion to yield the product and regenerate the catalyst. acs.org The entire process is a series of reversible steps. acs.org

Kinetic studies of the RCM of diethyl diallylmalonate have provided valuable insights into catalyst performance and reaction dynamics. The rate of reaction is influenced by various factors, including the catalyst structure, substrate concentration, and solvent. acs.orgacs.org For example, the initiation rate of Grubbs second-generation precatalysts can differ in various solvents. acs.orgacs.org

The development of kinetic models has been attempted to simulate and predict the progress of the RCM reaction. acs.org However, the complexity of the reaction, which includes catalyst initiation, propagation, and decomposition pathways, makes accurate modeling challenging. acs.orgacs.org Kinetic investigations have also been employed to understand the reversible inhibition and activation of metathesis catalysts. For instance, the addition of N-donor ligands can reversibly stop or slow down the RCM of diethyl diallylmalonate, and the reaction can be reinitiated by the addition of an acid. acs.org

Table 2: Kinetic Parameters and Observations in the RCM of Diethyl Diallylmalonate

Factor InvestigatedObservationReference
Solvent Effects on InitiationInitiation rates of Grubbs second-generation precatalyst differ between dichloromethane-d2 (B32916) and chloroform-d. acs.orgacs.org
Kinetic ModelingA published model was found to be too flexible and did not always agree with experimental data. acs.orgacs.org
Reversible InhibitionN-donor ligands can inhibit the reaction, which can be reactivated with acid. acs.org
Catalyst Loading and TemperatureTurnover frequencies were determined at different temperatures, showing rapid metathesis at 60°C for 2nd generation catalysts. ufpb.br

The choice of solvent can significantly impact the rate and efficiency of the RCM of diallylmalonates. While dichloromethane is a commonly used solvent, studies have explored alternatives. acs.orgmdpi.com For example, benzotrifluoride (B45747) has been shown to be a suitable medium for the RCM of diethyl 2,2-diallylmalonate, achieving high conversions. mdpi.com

Solvent can influence catalyst initiation and stability. For instance, the initiation of the Grubbs second-generation precatalyst occurs at similar rates in dichloromethane-d2 and chloroform-d. acs.org The effect of solvent on the reaction has been the subject of modeling studies, although creating a universally applicable model has proven difficult. acs.org The performance of heterogeneous catalysts in the RCM of diethyl diallylmalonate has also been evaluated in different solvents, including n-hexane, toluene, and dichloromethane, with varying results depending on the specific catalyst and solvent combination. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) Relevance

While dimethyl diallylmalonate itself does not undergo classical ring-opening metathesis polymerization (ROMP) due to its acyclic nature, it is a highly relevant compound in the broader context of olefin metathesis reactions, particularly ring-closing metathesis (RCM). RCM is mechanistically related to ROMP and is often studied in parallel. Ruthenium-based catalysts, which are workhorses in ROMP, are also effective for the RCM of diethyl diallylmalonate, a close analog of this compound. mdpi.comresearchgate.net

Studies have shown that the RCM of diethyl diallylmalonate can be successfully carried out using various ruthenium catalysts, such as Grubbs' first and second-generation catalysts. mdpi.commdpi.com The reaction involves the intramolecular coupling of the two allyl groups to form a cyclopentene ring system. The efficiency of these catalysts in RCM reactions provides valuable information about their activity and stability, which is directly applicable to understanding their behavior in ROMP. mdpi.com For instance, the kinetics and inhibition of these catalysts in the RCM of diethyl diallylmalonate have been studied to understand their deactivation pathways, which is a critical aspect of designing more robust ROMP catalysts. nih.gov

Furthermore, the use of alternative, environmentally benign solvents like benzotrifluoride has been explored for the RCM of diethyl diallylmalonate, demonstrating high conversions and proving the solvent's suitability for such metathesis reactions. mdpi.com This research expands the scope of olefin metathesis and has implications for developing more sustainable ROMP processes. The study of byproducts and catalyst behavior in the RCM of diallylmalonate derivatives offers a window into the intricacies of the catalytic cycle, including the formation of various metallacyclobutane intermediates that are central to both RCM and ROMP mechanisms. mdpi.com

Cyclization and Cycloisomerization Processes

This compound is a key substrate for investigating palladium-catalyzed cyclization and cycloisomerization reactions, which are powerful methods for constructing carbocyclic frameworks. These transformations proceed through intricate catalytic pathways involving various palladium intermediates.

Palladium-Catalyzed Cyclization/Hydrosilylation

The palladium-catalyzed cyclization/hydrosilylation of this compound with a hydrosilane, such as triethylsilane, yields silylated cyclopentane (B165970) derivatives. acs.orgacs.orgnih.gov This reaction is of significant interest due to its high regio- and diastereoselectivity, providing a route to functionalized carbocycles. acs.org The mechanism of this transformation has been elucidated through a combination of kinetic studies, deuterium (B1214612) labeling experiments, and low-temperature NMR spectroscopy. acs.orgnih.gov

The catalytic cycle is initiated by the reaction of a palladium silyl (B83357) complex with this compound. acs.orgacs.orgnih.gov This is followed by a series of steps including intramolecular carbometalation and associative silylation to regenerate the active catalyst and release the silylated cyclopentane product. acs.orgacs.orgnih.gov The use of chiral ligands, such as pyridine-oxazoline derivatives, can induce enantioselectivity in this process, leading to the formation of optically active silylated cyclopentanes. nih.govdoi.org

In a related reductive cyclization process catalyzed by palladium-bisoxazoline complexes, water and a silane (B1218182) are used to produce trans-1,1-dicarbomethoxy-3,4-dimethylcyclopentane. doi.orgacs.org Deuterium labeling studies in this system have revealed that one hydrogen atom is transferred from the silane and one from water to the cyclized product. acs.org

Intramolecular Carbometalation Mechanisms

A critical step in the palladium-catalyzed cyclization of this compound is intramolecular carbometalation. acs.orgacs.orgnih.gov This process involves the insertion of one of the olefinic double bonds into the palladium-carbon bond of an intermediate complex. In the cyclization/hydrosilylation reaction, a palladium 5-hexenyl chelate complex is formed, which then undergoes intramolecular carbometalation to generate a palladium cyclopentylmethyl complex. acs.orgacs.orgnih.gov This step is crucial for the formation of the five-membered ring.

Hydrometalation Pathways

Hydrometalation, the insertion of an olefin into a metal-hydride bond, is another fundamental step in certain catalytic cycles involving this compound. In the context of palladium-catalyzed cycloisomerization, a proposed mechanism involves the hydrometalation of one of the olefin groups of this compound by a palladium hydride species. acs.orgacs.org This generates a palladium alkyl intermediate, which can then undergo intramolecular carbometalation.

In the reductive cyclization of this compound using a palladium-bisoxazoline catalyst with silane and water, the initial step is thought to be the formation of a palladium hydride intermediate. acs.org This intermediate then undergoes hydrometalation with one of the allyl groups of the substrate. acs.org The resulting palladium alkyl species can then proceed through the cyclization pathway. The interplay between hydrometalation and subsequent steps like carbometalation and β-hydride elimination is critical in determining the final product distribution. nih.gov

Isomerization via β-Hydride Elimination/Addition

Isomerization processes, often occurring via reversible β-hydride elimination and re-addition (also known as migratory insertion), play a significant role in the palladium-catalyzed reactions of this compound. acs.orgacs.org In the cycloisomerization reaction, after the formation of a palladium cyclopentylmethyl complex, β-hydride elimination can lead to the formation of a palladium hydride species and a cyclopentene product. acs.orgacs.orgnih.gov The subsequent re-addition of the palladium hydride to the olefin can lead to isomerization of the cyclopentene ring. acs.orgacs.org

This isomerization pathway can influence the final product distribution, leading to a mixture of cyclopentene isomers. acs.orgnih.gov For example, in the cycloisomerization catalyzed by a cationic palladium phenanthroline complex, different cyclopentene isomers are formed, and their ratios can change with reaction conditions, indicating the presence of competing kinetic and thermodynamic pathways involving β-hydride elimination and re-addition. acs.orgacs.orgnih.govacs.org Deuterium labeling studies have been instrumental in confirming the occurrence of these reversible processes. acs.orgacs.org

Deuterium Labeling for Mechanistic Elucidation

Deuterium labeling studies have been a powerful tool for unraveling the intricate mechanisms of palladium-catalyzed reactions of this compound. By selectively replacing hydrogen atoms with deuterium in the substrate or reagents, researchers can trace the pathways of atoms throughout the reaction.

In the palladium-catalyzed cyclization/hydrosilylation, deuterium labeling has helped to establish the mechanism of C-C bond formation and the role of the silane. acs.orgacs.orgnih.gov For instance, these studies have shown that the reaction proceeds through a palladium 5-hexenyl chelate complex followed by intramolecular carbometalation. acs.orgacs.orgnih.gov

In the reductive cyclization with water and silane, deuterium labeling experiments using D₂O and/or deuterated silanes have demonstrated that one deuterium atom is incorporated from each of these sources into the final product. acs.org This provided crucial evidence for a mechanism involving a palladium deuteride (B1239839) intermediate formed from the reaction of a palladium silyl complex with D₂O. acs.org

Furthermore, in the cycloisomerization of deuterated this compound, the distribution of deuterium in the products has provided insights into processes like β-hydride elimination/re-addition and intermolecular H/D exchange. acs.orgacs.org For example, the cycloisomerization of specifically deuterated this compound isotopologues revealed extensive intermolecular H/D exchange, consistent with a mechanism involving reversible β-hydride elimination. acs.orgacs.org The lack of a significant kinetic isotope effect in some cases suggests that C-H bond cleavage is not the rate-determining step. acs.orgacs.org

Polymerization Pathways

This compound and its analogues are important monomers in cyclopolymerization studies, particularly with palladium-based catalysts. researchgate.netsemanticscholar.org These polymerizations lead to the formation of polymers containing five-membered rings within the polymer backbone. researchgate.net Palladium-diimine complexes, for instance, initiate the cyclopolymerization of diallylmalonates to produce polymers with trans-1,2-disubstituted cyclopentane rings. researchgate.net

The use of C₂-symmetric ligands on the palladium catalyst can lead to polymers with highly controlled tacticity. researchgate.net Furthermore, the copolymerization of these dienes with ethylene (B1197577) or α-olefins also proceeds with the quantitative cyclization of each diene unit. researchgate.netcambridge.org This results in copolymers containing trans-fused five-membered rings and polar functional groups distributed along the polymer chain. cambridge.org

In the presence of silane and water, palladium-bisoxazoline complexes catalyze the reductive cyclization of this compound. acs.orgacs.orgdoi.org This reaction yields trans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate with high diastereoselectivity. acs.orgacs.orgdoi.org Deuterium labeling studies have shown that one hydrogen atom is transferred from the silane and one from the water to the substrate during this process. acs.orgacs.orgdoi.org

A fascinating aspect of the palladium-catalyzed polymerization of certain diallyl monomers is the occurrence of "chain-walking" isomerization of the growing polymer end. researchgate.netacs.org This process is particularly relevant in the cyclopolymerization of 7-alkyl-1,6-heptadienes catalyzed by palladium-diimine complexes. researchgate.net

The mechanism involves the insertion of a vinyl group into the palladium-polymer bond, followed by the intramolecular insertion of a vinylene group to form a five-membered ring. acs.org The resulting secondary palladium-alkyl intermediate can then isomerize to a more stable primary palladium-alkyl species through a chain-walking process. acs.org This isomerization allows for the formation of polymers where trans-1,2-disubstituted cyclopentane groups are regularly spaced along a linear polymethylene chain. researchgate.net The length of the polymethylene spacer is determined by the structure of the diene monomer. acs.org This chain-walking mechanism provides a powerful tool for controlling the microstructure of polymers derived from diallyl monomers. researchgate.netacs.org

Radical Polymerization Studies

The radical polymerization of this compound is a subject of significant interest in polymer chemistry, primarily due to the complexities arising from the presence of two allyl functional groups. ontosight.ai The allyl groups offer the potential for cyclopolymerization, a process that can lead to the formation of polymers with unique cyclic structures within the main chain. However, the polymerization is often complicated by a competing reaction known as degradative chain transfer. e3s-conferences.org

This chain transfer process involves the abstraction of a labile hydrogen atom from one of the allyl groups by a propagating radical. e3s-conferences.org This results in the formation of a stable, resonance-delocalized allyl radical, which is generally less reactive and less likely to initiate a new polymer chain. This phenomenon can lead to low polymerization rates and the formation of low molecular weight polymers or oligomers. e3s-conferences.org

Despite these challenges, studies on the radical polymerization of related diallyl monomers have shown that cyclopolymerization can be a favored pathway under certain conditions. The general mechanism involves an alternating sequence of intramolecular and intermolecular addition steps. The process is initiated by a radical species, which adds to one of the double bonds of the this compound monomer. The resulting radical can then undergo an intramolecular cyclization by attacking the second double bond within the same monomer unit. This cyclization step leads to the formation of a cyclic radical, which is typically a five- or six-membered ring. e3s-conferences.org

The balance between the formation of five- and six-membered rings is a critical aspect of these studies. For instance, in the radical polymerization of N,N-diallylpiperidine bromide, spectroscopic analysis revealed the presence of both five-membered (48%) and six-membered (52%) rings in the polymer backbone. e3s-conferences.org The specific ratio of these cyclic structures is influenced by steric and electronic factors of the monomer and the reaction conditions.

Following the intramolecular cyclization, the newly formed cyclic radical propagates the polymer chain by adding to a new monomer molecule, thus continuing the polymerization process. The efficiency of this cyclopolymerization is crucial for obtaining high molecular weight polymers and minimizing the effects of degradative chain transfer. Research has indicated that the cyclolinear polymerization of diallyl monomer salts can effectively suppress degradative chain transfer, enabling the synthesis of high molecular weight polymers. e3s-conferences.org

Interactive Table: Factors Influencing Radical Polymerization of Diallyl Monomers.

FactorInfluence on PolymerizationKey Findings
Monomer Structure The nature of the substituents on the diallyl monomer can affect the rate of polymerization and the propensity for cyclization.For methyl alkyl diallyl ammonium (B1175870) chlorides, increasing the length of the alkyl chain increases the activation energy for polymerization, making it more difficult. mdpi.com
Initiator Concentration The rate of polymerization is dependent on the concentration of the initiator.For some diallyl monomers, the rate is proportional to the initiator concentration to the power of 0.5 to 0.75. mdpi.com
Solvent The solvent can influence the polymerization rate.In the polymerization of N,N-diallylpiperidine bromide, the rate decreases with the addition of ethanol (B145695) to an aqueous solution. e3s-conferences.org

Dual-Site Alternating Cyclocopolymerization

Dual-site alternating cyclocopolymerization represents a sophisticated strategy to synthesize copolymers with highly controlled architectures from monomers like this compound and α-olefins, such as ethylene. This method addresses the challenge of incorporating polar or functionalized monomers into polyolefin chains, which is often difficult with traditional Ziegler-Natta catalysts. researchgate.net The mechanism is particularly relevant for the copolymerization of 1,3-butadiene (B125203) or 1,5-hexadiene (B165246) with ethylene, providing a model for understanding the behavior of diallyl monomers. researchgate.netnih.gov

The core of this mechanism lies in the use of a catalyst system that possesses two distinct active sites with different selectivities for the comonomers. researchgate.netnih.gov One site preferentially polymerizes the α-olefin (e.g., ethylene), while the other is selective for the diene (e.g., this compound). This dual-site nature allows for the creation of a copolymer with a regular, alternating structure.

The process can be conceptualized as follows:

Initiation and Propagation at Site 1: The first catalytic site initiates the polymerization of the α-olefin, leading to the growth of a poly(α-olefin) chain segment.

Monomer Enchainment at Site 2: The second, distinct catalytic site coordinates with the diallyl monomer.

Cyclization and Insertion: The diallyl monomer undergoes an intramolecular cyclization, forming a cyclopentane or cyclohexane (B81311) ring, and is then inserted into the growing polymer chain. In the context of palladium-diimine catalysts, this often results in the formation of trans-1,2-disubstituted cyclopentane rings. researchgate.net

Alternating Sequence: The process continues in an alternating fashion, with the first site adding more α-olefin units and the second site incorporating the cyclized diene, leading to a copolymer with a periodic architecture. researchgate.net

Evidence for a dual-site mechanism comes from studies on the copolymerization of ethylene with 1,5-hexadiene using ansa-metallocene catalysts. The resulting copolymer exhibits a unique structure that is markedly different from that obtained from the copolymerization of ethylene with a simple α-olefin like 1-hexene, strongly suggesting the operation of two distinct catalytic sites. nih.gov Similarly, the copolymerization of ethylene and 1,3-butadiene with certain ansa-metallocenes yields a cyclocopolymer with a periodic arrangement of 1,2-enchained cyclopentane units separated by ethylene segments, a structure best explained by a dual-site mechanism where the two monomers are enchained at different coordination sites. researchgate.netnih.gov

Late transition metal complexes, particularly those based on palladium with diimine ligands, have been shown to be effective catalysts for the cyclopolymerization of diallyl monomers and their copolymerization with ethylene. researchgate.netcambridge.org These catalysts can produce polymers containing trans-fused five-membered rings and can incorporate polar functional groups along the polymer chain. cambridge.org

Interactive Table: Catalytic Systems for Dual-Site Alternating Cyclocopolymerization.

Catalyst SystemMonomersKey Features of the Resulting CopolymerProposed Mechanism
Ansa-metallocenes (e.g., Me2Si(Cp)(9-Flu)ZrCl2) with MAO Ethylene and 1,3-ButadienePeriodic architecture of 1,2-enchained cyclopentane units separated by three methylene (B1212753) units. researchgate.netDual-site mechanism with different coordination sites for each monomer. researchgate.netnih.gov
Ansa-metallocenes (e.g., Me2Si(1-Ind)(9-Flu)ZrCl2) with MAO Ethylene and 1,5-HexadieneNovel copolymer architecture distinct from ethylene/1-hexene copolymers. nih.govCompelling evidence for a dual-site alternating copolymerization mechanism. nih.gov
Palladium-diimine complexes Diallyl monomers and EthylenePolymers containing trans-1,2-disubstituted cyclopentane rings; incorporation of polar functional groups. researchgate.netCyclopolymerization of the diene unit at one site and insertion into the growing polyethylene (B3416737) chain. cambridge.org

Advanced Spectroscopic and Analytical Techniques in Dimethyl Diallylmalonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the analysis of reactions involving dimethyl diallylmalonate. Its versatility allows for detailed structural characterization and mechanistic investigations.

Proton NMR (¹H NMR) is routinely employed to confirm the structure of this compound and its reaction products. In a palladium-catalyzed reductive cyclization, the ¹H NMR spectrum of the resulting 1,1-dicarbomethoxy-3,4-dimethylcyclopentane (a product of this compound) showed characteristic signals, including a singlet for the six methoxy (B1213986) protons (δ 3.64), and distinct multiplets for the cyclopentane (B165970) ring protons. acs.org Deuterium (B1214612) labeling studies, analyzed by ¹H NMR, have been crucial in understanding the reaction mechanism. For instance, when the reaction was performed with D₂O and HSiEt₃, the ¹H NMR spectrum of the product indicated the incorporation of approximately one deuterium atom per molecule, specifically into the exocyclic methyl groups. acs.org Similarly, using H₂O and DSiEt₃ led to the incorporation of one deuterium atom per molecule, providing evidence for the transfer of one hydrogen atom from both the silane (B1218182) and water to the substrate during the cyclization. acs.org

The progress of reactions such as ring-closing metathesis (RCM) of diethyl diallylmalonate (a closely related compound) can be monitored by ¹H NMR to calculate turnover numbers (TON) and turnover frequencies (TOF) for the catalysts used. researchgate.net

Table 1: Representative ¹H NMR Data for this compound Reaction Products

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,1-dicarbomethoxy-3,4-dimethylcyclopentaneCarbomethoxy (CH₃)3.64s-
CH₂ (ring)2.45dd6.7, 13.5
CH₂ (ring)1.66dd10.7, 13.6
CH (ring)1.41m-
Methyl (CH₃)0.90d6.1
Dimethyl dipropylmalonateCarbomethoxy (CH₃)3.65s-
CH₂1.80m-
CH₂1.12m-
Methyl (CH₃)0.87t7.3
Data sourced from a study on the reductive cyclization of this compound. acs.org

Carbon-13 NMR (¹³C NMR) provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the characterization of the products from the reductive cyclization of this compound, ¹³C NMR was essential. For example, the ¹³C NMR spectrum of 1,1-dicarbomethoxy-3,4-dimethylcyclopentane displayed resonances for the carbonyl carbons (δ 173.6), the quaternary carbon (δ 58.2), the methoxy carbons (δ 52.7), and the various ring carbons. acs.org Deuterium incorporation was also confirmed by ¹³C NMR, where the signal for the deuterated methyl carbon appeared as a triplet due to C-D coupling. acs.org

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT-135) are invaluable for establishing the connectivity between protons and carbons. While specific data for this compound was not found in the provided search results, the application of these techniques to the closely related diethyl diallylmalonate is well-documented. rsc.org COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule, while DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of carbon signals. rsc.orgamazonaws.comslideshare.net

Table 2: ¹³C NMR Data for this compound Reaction Products

CompoundCarbon TypeChemical Shift (δ, ppm)
1,1-dicarbomethoxy-3,4-dimethylcyclopentaneC=O173.6
C(CO₂Me)₂58.2
OCH₃52.7
CH₂ (ring)43.0
CH (ring)41.9
CH₃17.5
Dimethyl dipropylmalonateC=O172.6
C(CO₂Me)₂57.9
OCH₃52.4
CH₂35.0
CH₂17.7
CH₃14.5
Data sourced from a study on the reductive cyclization of this compound. acs.org

Low-temperature NMR spectroscopy is a powerful tool for observing and characterizing reactive intermediates that are unstable at ambient temperatures. In the context of alkene metathesis, low-temperature ¹H NMR experiments, including Exchange Spectroscopy (EXSY), have been used to study metallacyclobutane (MCB) intermediates. strath.ac.uk For instance, in the ring-closing metathesis of diethyl diallylmalonate, low-temperature NMR allowed for the in-situ generation and study of various MCB complexes, revealing that many steps of the catalytic cycle are reversible at low temperatures (ca. 220 K). strath.ac.uk These studies provide detailed experimental mapping of the potential energy surface for the reaction, which is typically in the domain of computational chemistry. strath.ac.uk

Mass Spectrometry (MS) for Product Identification and Isotopic Tracing

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of compounds and for identifying unknown products. In the reductive cyclization of this compound, mass spectral analysis was used to confirm the identity of the products and to quantify the extent of deuterium incorporation in labeling studies. acs.org For example, the mass spectrum of the deuterated cyclopentane product established a specific ratio of non-deuterated, mono-deuterated, and di-deuterated species, which was consistent with the NMR data and provided a precise measure of deuterium content. acs.org

Isotopic tracing, coupled with MS analysis, is a robust method for elucidating reaction mechanisms. the-innovation.org By using isotopically labeled reagents, such as deuterated water or silanes, the fate of specific atoms can be tracked throughout the reaction. This approach has been successfully applied to study the mechanism of palladium-catalyzed reactions of this compound. acs.org Furthermore, techniques like isotope-coded dimethyl labeling can be used for the differential quantification of modified proteins, showcasing the versatility of isotopic labeling in conjunction with mass spectrometry. nih.govisotope.com

Chromatographic Methods (GC, Chiral GC) for Reaction Monitoring and Stereochemical Analysis

Gas chromatography (GC) is a fundamental technique for monitoring the progress of reactions by separating and quantifying the volatile components of a reaction mixture. In the palladium-catalyzed reductive cyclization of this compound, GC analysis was used to determine the yield and the ratio of the cyclized product to the simple reduction product. acs.org It was also employed to follow the thermolysis of an isolated palladium intermediate, quantifying the formation of the carbocyclic products. acs.org

Chiral gas chromatography is a specialized and highly selective variation of GC used to separate and quantify enantiomers. chromatographyonline.comgcms.cz This is particularly important in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule in excess. In the enantioselective reductive cyclization of this compound, chiral GC was used to determine the enantiomeric excess (ee) of the cyclopentane product. acs.org This allowed for the evaluation of the effectiveness of different chiral palladium-bisoxazoline catalysts in inducing stereoselectivity. acs.org The separation on a chiral GC column is achieved by using a chiral stationary phase, often based on derivatized cyclodextrins, which interacts diastereomerically with the enantiomers, leading to different retention times. chromatographyonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Catalyst Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical method for investigating the behavior of catalysts, particularly transition metal complexes, used in reactions involving this compound and its analogs like diethyl diallylmalonate (DEDAM). researchgate.netuu.nl This technique monitors electronic transitions within molecules, such as those in organic substrates and the d-d or charge transfer transitions in metal catalysts. researchgate.net In the context of catalysis, UV-Vis spectroscopy is instrumental for tracking catalyst initiation, stability, and interaction with substrates in real-time. nih.govstrath.ac.uk

Research on olefin metathesis, a key reaction for diallylmalonates, has extensively used UV-Vis spectroscopy to study the kinetics of catalyst initiation. For instance, the initiation rates of Grubbs-Hoveyda type complexes in the presence of diethyl diallylmalonate have been determined by monitoring changes in the UV-Vis spectrum. nih.govstrath.ac.uk The transformation of the precatalyst into the active catalytic species often results in a discernible change in the absorption spectrum, allowing for the calculation of observed rate constants (k_obs). researchgate.net Studies have shown that the electronic properties of ligands attached to the metal center significantly influence these initiation rates; electron-withdrawing groups on the benzylidene ligand of a Hoveyda-type catalyst were found to accelerate initiation with DEDAM by nearly 100 times compared to electron-donating groups. nih.gov

Furthermore, UV-Vis analysis can confirm the reduction or oxidation of the catalyst's metal center, a crucial step in many catalytic cycles. In studies of palladium-catalyzed reactions, the reduction of Pd(II) to the active Pd(0) state is evidenced by the disappearance of the Pd(II) absorption band (around 400-450 nm) and the appearance of a new band for Pd(0). journalijar.com The interaction between a catalyst and substrate can also be observed through spectral shifts. researchgate.net For example, the formation of a catalyst-substrate complex can lead to a red or blue shift in the d-d transition band of the metal center, providing evidence for the proposed reaction mechanism. researchgate.net

The table below presents findings from UV-Vis spectroscopic studies on catalysts relevant to diallylmalonate reactions.

Table 1: UV-Vis Spectroscopic Data for Catalyst Analysis in Diallylmalonate-Related Reactions Data based on studies with diethyl diallylmalonate (DEDAM), a close analog of this compound.

Catalyst Type Substrate/Condition Observation Measured Parameter Finding Citation
Grubbs' 1st Gen. DEDAM in CH₂Cl₂ Catalyst Transformation Rate Constant (k_obs) 7.48 × 10⁻⁵ s⁻¹ researchgate.net
Grubbs' 2nd Gen. DEDAM in CH₂Cl₂ Catalyst Transformation Rate Constant (k_obs) 1.52 × 10⁻⁴ s⁻¹ researchgate.net
Hoveyda-Type (1-NO₂) DEDAM Catalyst Initiation Relative Initiation Rate ~100x faster than 1-NEt₂ nih.gov
Palladium Chloride Reduction Pd(II) to Pd(0) conversion Absorption Band Change Disappearance of Pd(II) band at ~450 nm journalijar.com

Electrochemical Methods (Cyclic Voltammetry) for Redox Potential Analysis of Catalysts

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for analyzing the redox properties of transition metal catalysts used in reactions such as the cross-coupling or metathesis of this compound. rsc.orgmetrohm.com CV measures the current response of a system to a sweeping applied potential, providing fundamental insights into the electronic characteristics and stability of a catalyst. researchgate.netnih.gov The data obtained, such as oxidation and reduction peak potentials, are crucial for understanding a catalyst's activity and the feasibility of a proposed catalytic cycle. nih.govacs.org

In the study of ruthenium-based metathesis catalysts, CV has been used to determine the Ru(II)/Ru(III) redox potentials. nih.govresearchgate.net Research has shown that the electronic environment of the ruthenium center, as modified by different ligands, directly impacts this potential. For example, the oxidation potential of the Ru(II)/Ru(III) couple in Grubbs' second-generation catalyst was found to be considerably lower than that of the first-generation catalyst, a difference attributed to the stronger σ-donating properties of the N-heterocyclic carbene (NHC) ligand in the former. researchgate.net These electronic properties are often correlated with catalytic activity, although the redox potential is not the sole predictor of a catalyst's performance in metathesis reactions. researchgate.netresearchgate.net

For palladium-catalyzed cross-coupling reactions, which represent another avenue for transforming diallylmalonates, CV is used to define the potential window required for the catalytic cycle. acs.org The technique can identify the potentials needed for the oxidative addition of substrates to a Pd(0) center and the reductive elimination of the product from a Pd(II) complex. acs.orgresearchgate.net For instance, CV studies on a (DPEPhos)PdCl₂ complex showed a reduction peak corresponding to the formation of the active Pd(0) species, while analysis of another palladium complex revealed an irreversible oxidative wave, suggesting the potential needed to drive a specific step in the catalytic cycle. acs.org The electrochemical behavior of palladium complexes with various ligands has been systematically investigated to correlate redox properties with catalytic efficiency in C-C bond formation. nih.gov

The following table summarizes key electrochemical data for catalysts relevant to this compound transformations.

Table 2: Electrochemical Data from Cyclic Voltammetry for Catalyst Redox Analysis Data from studies on catalysts used in olefin metathesis and cross-coupling reactions.

Catalyst Redox Couple / Process Solvent / Electrolyte Scan Rate (mV s⁻¹) Potential (E°' or E_peak) vs. Ref. Citation
Grubbs' 1st Gen. Ru(II)/Ru(III) Oxidation CH₂Cl₂ / Bu₄NPF₆ 200 167 mV vs. Ag/AgCl researchgate.net
Grubbs' 2nd Gen. Ru(II)/Ru(III) Oxidation CH₂Cl₂ / Bu₄NPF₆ 200 27.5 mV vs. Ag/AgCl researchgate.net
Hoveyda II-Type (IMes) Ru(II)/Ru(III) Oxidation CH₂Cl₂ / Bu₄NPF₆ 100 0.81 V vs. Ag/AgCl researchgate.net
(DPEPhos)PdCl₂ (Pd-2) Pd(II) → Pd(0) Reduction Not Specified Not Specified -1.25 V vs. Fc/Fc⁺ acs.org
(Xantphos)PdCl₂ (Pd-4) Pd(II) → Pd(0) Reduction MeCN / Bu₄NPF₆ Not Specified -1.37 V vs. Fc/Fc⁺ acs.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational to modern computational chemistry. austinpublishinggroup.com These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov While Hartree-Fock is a fundamental ab initio method, DFT has become exceedingly popular due to its favorable balance of computational cost and accuracy in accounting for electron correlation. austinpublishinggroup.com For molecules like Dimethyl diallylmalonate, these calculations are used to predict geometries, vibrational frequencies, and the energies of various chemical states, including transient ones.

A primary application of quantum chemical calculations is the mapping of reaction pathways. This involves identifying the stable reactant and product structures, as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy of a reaction, a key factor in its kinetics.

One notable application to a reaction involving this compound is its cyclization initiated by a thiyl radical. Computational studies using Density Functional Theory (DFT) have been employed to assess the viability of this complex reaction. The calculations concluded that the process, involving multiple 5-exo-trig cyclizations, is energetically feasible from both a kinetic and thermodynamic standpoint, supporting the potential for forming complex molecular architectures from this compound through this pathway. snnu.edu.cn

In the context of palladium-catalyzed cycloisomerization, DFT calculations are crucial for complementing experimental studies, such as the analysis of kinetic isotope effects (KIEs). acs.org Theoretical modeling of the reaction coordinate can help interpret experimental KIE results, providing a more detailed picture of the rate-determining steps and the nature of the transition states in the catalytic cycle. acs.org Though a significant KIE was not observed in one study of the cycloisomerization of deuterated this compound, the synergy between DFT and experimental design is a critical aspect of modern mechanistic studies. acs.orguokerbala.edu.iq

Table 1: Representative Activation Energies for Key Steps in Catalyzed Reactions (Note: This table is illustrative, based on typical values from computational studies on similar organometallic reactions, as specific values for this compound are not detailed in the referenced abstracts.)

Reaction StepCatalyst SystemComputational MethodCalculated ΔG‡ (kcal/mol)
C-C Bond FormationPalladium-PhenanthrolineDFT (B3LYP/6-31G)18 - 22
β-Hydride EliminationPalladium-PhenanthrolineDFT (B3LYP/6-31G)10 - 15
Reductive EliminationPalladium-PhenanthrolineDFT (B3LYP/6-31G*)20 - 25

DFT and Hartree-Fock methods are also used to analyze the electronic properties of a molecule to predict its reactivity. This is often done through Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

Table 2: Typical Electronic Properties Calculated for Malonate Esters (Note: This table presents representative data based on calculations for similar organic esters, illustrating the outputs of quantum chemical analyses.)

PropertyMethodBasis SetCalculated Value
HOMO EnergyDFT (B3LYP)6-311+G(d,p)-7.5 eV
LUMO EnergyDFT (B3LYP)6-311+G(d,p)-0.2 eV
HOMO-LUMO GapDFT (B3LYP)6-311+G(d,p)7.3 eV
Dipole MomentHF6-311+G(d,p)2.8 Debye

Computational Modeling of Catalytic Cycles

For complex reactions like the palladium-catalyzed cyclization of this compound, computational modeling is indispensable for mapping the entire catalytic cycle. Such models can validate proposed mechanisms by calculating the energies of all intermediates and transition states.

Mechanistic studies of the palladium-catalyzed cyclization/hydrosilylation of this compound have explicitly utilized Density Functional Theory (DFT) calculations on model compounds to support the proposed reaction pathway. nih.gov These studies help to elucidate the sequence of elementary steps, such as oxidative addition, migratory insertion (carbometalation), and reductive elimination, and to identify the catalyst's resting state and the turnover-limiting step of the cycle. uokerbala.edu.iq By comparing the energy profiles of different potential pathways, researchers can determine the most likely mechanism, providing a detailed understanding that guides the development of more efficient catalysts. nih.gov

Simulations of Molecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with other molecules, such as solvents or other reactants. nih.gov MD simulations use classical mechanics (force fields) to calculate the forces between atoms and their subsequent motion, allowing for the simulation of larger systems for longer timescales than quantum methods. mdpi.com

No specific molecular dynamics simulation studies focused solely on this compound were identified in the reviewed literature. However, MD simulations are widely used to study the behavior of similar ester molecules in solution. mdpi.com Such simulations could be applied to this compound to investigate phenomena such as:

Solvation Structure: How solvent molecules (e.g., water, dichloroethane) arrange around the this compound molecule.

Conformational Dynamics: The flexibility of the diallyl and dimethylmalonate (B8719724) groups and the distribution of different conformers over time.

Aggregation Behavior: The tendency of this compound molecules to interact with each other in solution at higher concentrations.

These simulations provide insight into the microscopic environment of the molecule, which can influence its reactivity in chemical processes.

Applications in Advanced Organic Synthesis and Materials Science

Development of Novel Carbocyclic Ring Systems

The dual allyl groups of dimethyl diallylmalonate make it an ideal substrate for intramolecular cyclization reactions, providing efficient pathways to five-membered carbocyclic rings. These cyclopentane (B165970) derivatives are significant scaffolds in synthetic organic chemistry. Palladium-catalyzed cycloisomerization, for instance, transforms this compound into various cyclopentene (B43876) products. acs.org The mechanism of this transformation involves a series of steps including hydrometalation, intramolecular carbometalation, and β-hydride elimination, leading to the formation of the ring system. acs.org

Achieving control over stereochemistry is a critical goal in modern organic synthesis. Enantioselective approaches to the cyclization of diallylmalonate derivatives allow for the synthesis of chiral carbocyclic compounds, which are valuable intermediates for pharmaceuticals and other biologically active molecules. The use of chiral catalysts in these reactions can induce high levels of enantioselectivity.

For example, the asymmetric cycloisomerization of the related diethyl diallylmalonate has been achieved using cationic nickel catalysts bearing chiral ligands such as monodentate phosphoramidites and Wilke's azaphospholene. sigmaaldrich.com These catalytic systems have demonstrated high regio- and enantioselectivity. sigmaaldrich.com Similarly, palladium-catalyzed asymmetric allylic substitution, a cornerstone of enantioselective synthesis, utilizes chiral ligands to control the stereochemical outcome of C-C bond formation. nih.gov While research often highlights the diethyl variant, the principles are directly applicable to this compound.

Detailed research findings on catalyst performance in related enantioselective cyclizations are presented below.

Table 1: Catalyst Performance in Enantioselective Michael Addition of Diethyl Malonate to Chalcone This table illustrates the effectiveness of different chiral catalyst systems in a related asymmetric reaction, highlighting the potential for high enantioselectivity.

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)SolventReference
Ni(acac)₂ / (-)-Sparteine8580Toluene
NiCl₂ / (-)-Sparteine8886Toluene
NiBr₂ / (-)-Sparteine8282Toluene
NiI₂ / (-)-Sparteine8081Toluene

Carbocyclic nucleoside analogues are a class of compounds where the furanose oxygen of the natural nucleoside sugar is replaced by a methylene (B1212753) group. nih.gov This structural modification imparts greater stability against enzymatic degradation, making them attractive candidates for antiviral and anticancer agents. nih.govnih.gov

The cyclopentene ring system synthesized from this compound serves as a foundational scaffold for these analogues. The double bond and ester functionalities of the cyclopentene product allow for further chemical modifications, such as the introduction of hydroxyl groups and the attachment of a nucleobase, to construct the final carbocyclic nucleoside analogue. researchgate.net The synthesis of these analogues is a significant area of medicinal chemistry research, with many compounds demonstrating potent biological activity. nih.gov

Tailored Polymer Architectures

The presence of two polymerizable allyl groups enables this compound to be used in the creation of complex and functional polymers. Its structure is well-suited for both cross-linking and cyclopolymerization reactions.

In polymerization reactions, this compound can act as a cross-linking agent. The two allyl groups can participate in reactions with growing polymer chains, forming covalent bonds that link the chains together. This process results in the formation of a three-dimensional polymer network. researchgate.net Such hypercrosslinked polymers are noted for their permanent microporosity, high surface area, and stability, which stem from the rigid network structure created by the cross-linking monomers. rsc.org The density and properties of the cross-linked network can be controlled by adjusting the concentration of the multiallyl monomer in the polymerization mixture. researchgate.netresearchgate.net

This compound, as a 1,6-diene, is an excellent monomer for cyclopolymerization. In this type of polymerization, an alternating sequence of intramolecular and intermolecular reactions occurs. The intramolecular step involves the formation of a five-membered ring as the two allyl groups of a single monomer molecule react, which is then incorporated into the main polymer backbone through the intermolecular propagation step. amazonaws.com

Palladium complexes have been shown to catalyze the cyclopolymerization of functionalized 1,6-heptadienes like this compound. acs.orgamazonaws.com This method produces polymers with cyclic repeating units, which can exhibit unique physical and chemical properties compared to their linear analogues. The ester groups from the malonate moiety remain as functional pendants on the cyclic units of the polymer chain, offering sites for further modification. amazonaws.com

Catalytic System Optimization

The efficiency and selectivity of the transformations involving this compound are highly dependent on the catalytic system employed. Optimization of these systems is crucial for achieving desired outcomes, such as high yields, specific stereochemistry, or controlled polymer structures.

For the cycloisomerization to form carbocyclic rings, cationic palladium phenanthroline complexes have been investigated in detail. acs.org Mechanistic studies reveal that the reaction proceeds through a palladium-hydride pathway, and the ratio of different cyclopentene isomers can be influenced by reaction conditions like temperature. acs.org For example, at 40 °C, the kinetic product ratio of two primary cyclopentene isomers was found to be 30:1. acs.org

In ring-closing metathesis (RCM) of the related diethyl diallylmalonate, very low loadings of commercially available Ruthenium (Ru) catalysts can achieve high conversion rates in minutes, demonstrating high turnover frequencies (TOF). sigmaaldrich.com Nickel-based catalysts have also proven effective for cycloisomerization, particularly when paired with chiral ligands for enantioselective transformations. sigmaaldrich.com Optimization involves screening different metals, ligand architectures, solvents, and temperatures to maximize catalyst activity, stability, and selectivity for the desired product.

Table 2: Performance of Ruthenium Catalysts in Ring-Closing Metathesis of Diethyl Diallylmalonate This table shows representative data for the efficiency of different catalyst complexes in a standard RCM reaction, which is analogous to the cyclization of this compound.

Catalyst ComplexTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reaction Time (h)Reference
Complex 1 (Grubbs 1st Gen. type)1801801 researchgate.net
Complex 2 (Hoveyda-Grubbs 2nd Gen. type)2002001 researchgate.net
Complex 3 (Modified Hoveyda type)1801801 researchgate.net
Complex 4 (Modified Hoveyda type)1901901 researchgate.net

Development of Latent Metathesis Catalysts

The ring-closing metathesis (RCM) of diallylmalonate derivatives, including this compound, is a frequently employed benchmark reaction to evaluate the efficacy and latency of new olefin metathesis catalysts. researchgate.net Latent catalysts are designed to remain inactive until triggered by a specific external stimulus, such as heat or light, which allows for greater control over polymerization and other metathesis reactions. rsc.org

The quest for temporal and spatial control over catalytic activity has led to the design of various latent ruthenium-based catalysts. A key strategy involves modifying the ligand environment around the ruthenium center to create a more stable precatalyst that requires an energy input to initiate the catalytic cycle. For instance, ruthenium complexes incorporating chelating ligands have been developed that exhibit thermal latency. The catalytic activity of these systems in the RCM of diethyl diallylmalonate, a closely related substrate, was shown to be significantly suppressed at room temperature but dramatically increased upon heating. rsc.org This thermoswitchable behavior is critical for applications like reaction injection molding and the synthesis of complex polymer architectures.

Another innovative approach is the development of light-activated metathesis catalysts. These catalysts are designed with photolabile ligands that dissociate upon irradiation, freeing a coordination site on the ruthenium center and initiating the metathesis reaction. The RCM of diethyl diallylmalonate has served as a standard test reaction to gauge the photoactivity of these novel catalysts. For example, sulfur-chelated ruthenium precatalysts with aromatic groups on the thioether ligand have demonstrated greatly increased efficiency for photoactivation, achieving high conversions in the cyclization of the malonate substrate under irradiation.

The table below summarizes the performance of different latent catalyst systems using diallylmalonate substrates as a benchmark.

Catalyst TypeActivation StimulusSubstrateKey Finding
Thermally-activated Ru-Schiff base complexesHeat (e.g., 80 °C)Diethyl diallylmalonateLow activity at room temperature, with a significant increase in reaction rate at elevated temperatures, demonstrating "thermoswitchable" behavior. rsc.org
Light-activated sulfur-chelated Ru complexesLight (Irradiation)Diethyl diallylmalonateAromatic substitution on the thioether ligand resulted in greatly increased efficiency for photoactivation, with some catalysts providing almost 90% conversion.
Phosphite-modified Hoveyda-Grubbs catalystsLight or HeatDicyclopentadiene (for polymerization)Addition of phosphite (B83602) ligands induces a switch from an active to a latent geometric form of the catalyst, enabling controlled polymerization. nih.gov

Green Chemistry Principles in Diallylmalonate Transformations (e.g., Ionic Liquids as Solvents)

In alignment with the principles of green chemistry, significant efforts have been made to replace volatile, flammable, and often toxic organic solvents with more environmentally friendly alternatives. orgsyn.org Room Temperature Ionic Liquids (RTILs) have emerged as promising "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and organometallic compounds. orgsyn.orgresearchgate.net

The ring-closing metathesis of diallylmalonate derivatives has been successfully performed in ionic liquids, demonstrating the viability of these green solvents for important chemical transformations. For example, the RCM of this compound and N,N-diallyltosylamide has been shown to proceed with excellent activity using ruthenium catalysts in the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][NTf2]). researchgate.net A key advantage of using ionic liquids is the potential for catalyst recycling. The non-volatile nature of the ionic liquid allows for the straightforward separation of the product by extraction or distillation, while the catalyst remains dissolved in the ionic liquid phase for subsequent reaction cycles. researchgate.net

Research has shown that the catalytic activity can be maintained over several cycles, although a gradual drop in activity can occur. researchgate.net The development of supported ionic liquid phase (SILP) catalysts represents a further advancement, where the catalyst-ionic liquid solution is immobilized on a porous solid support. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysts and has been applied in continuous flow metathesis reactions. researchgate.net The use of ionic liquids in biocatalysis and other organic transformations further underscores their role as designer solvents for sustainable chemistry. orgsyn.orgchemicalbook.com

The following table highlights key aspects of using ionic liquids in the metathesis of diallylmalonates.

Ionic Liquid SystemSubstrateCatalystKey Green Chemistry Advantage
[bmim][NTf2]This compoundRuthenium imidazolium (B1220033) tagged catalystHigh catalytic activity and potential for catalyst recycling by retaining the catalyst in the ionic liquid phase. researchgate.net
[bdmim][PF6]N,N-diallyltosylamideRuthenium imidazolium tagged catalystDemonstrates the versatility of ionic liquids for different substrates in RCM reactions. researchgate.net
SILP with [bmim][NTf2] on silicaMethyl oleate (B1233923) (self-metathesis)Ruthenium catalystEnables continuous flow processes with high turnover numbers, combining the benefits of homogeneous and heterogeneous catalysis. researchgate.net

Model Systems for Complex Chemical Transformations

This compound and its diethyl ester counterpart are widely recognized and utilized as standard model substrates in the field of organic synthesis, particularly for the evaluation of ring-closing metathesis (RCM) reactions. researchgate.netresearchgate.net The transformation of these acyclic dienes into the corresponding five-membered cyclopentene derivatives is a clean, efficient reaction that serves as an ideal platform for assessing and comparing the performance of new catalysts, reaction conditions, and synthetic methodologies. researchgate.netresearchgate.net

Several factors contribute to the suitability of diallylmalonates as model systems:

Well-Defined Reaction: The intramolecular cyclization is a thermodynamically favorable process, driven by the formation of a stable five-membered ring and the release of volatile ethylene (B1197577) gas, which shifts the reaction equilibrium towards the product. wikipedia.org

Accessibility and Stability: The starting material is readily accessible and stable, ensuring reproducibility in experimental setups.

Clear Analytical Profile: Both the starting material and the cyclic product have distinct and easily characterizable spectroscopic signatures (e.g., by NMR and GC-MS), allowing for straightforward monitoring of reaction progress and accurate determination of conversion and yield. rsc.org

Due to these characteristics, the RCM of diallylmalonates is consistently used as a benchmark for:

Catalyst Activity: Researchers developing new olefin metathesis catalysts, such as novel Hoveyda-Grubbs type complexes, routinely test their creations on substrates like diethyl diallylmalonate to quantify their efficiency, turnover number (TON), and turnover frequency (TOF). researchgate.net

Reaction Conditions: It is employed to study the influence of various parameters such as solvent, temperature, catalyst loading, and the presence of additives on the outcome of the metathesis reaction.

Methodology Development: The reaction provides a reliable context for developing new synthetic protocols, including those focused on catalyst immobilization, recycling, and application in green solvents like ionic liquids. researchgate.netresearchgate.net

The cycloisomerization of diethyl diallylmalonate catalyzed by cationic nickel complexes further illustrates its role as a model for developing other types of complex transformations beyond metathesis. Its predictable reactivity and the ease of analyzing the reaction outcome make it an invaluable tool for chemists seeking to probe the limits and expand the scope of catalytic C-C bond formation.

Q & A

Basic: What are the primary reaction pathways for dimethyl diallylmalonate in palladium-catalyzed cycloisomerization?

Methodological Answer:
The cycloisomerization mechanism involves (i) hydrometalation of an olefin, (ii) intramolecular carbometalation to form a palladacycle intermediate, and (iii) β-hydride elimination to release cyclopentene products. Kinetic studies reveal a zero-order dependence on substrate concentration (kobs = 7.1 × 10<sup>−7</sup> M s<sup>−1</sup> at 40°C) and a resting state identified as a palladium cyclopentyl chelate complex. Secondary isomerization of products via reversible β-hydride steps accounts for product distribution shifts over time .

Advanced: How do electronic modifications of ruthenium-based catalysts affect product distribution in RCM of this compound?

Methodological Answer:
Electron-donating substituents on N-heterocyclic carbene (NHC) ligands accelerate catalyst initiation by lowering the activation barrier for methylidene formation. For example, indenylidene Ru-complexes with PCy3 ligands achieve 88–94% RCM yields, whereas electron-deficient analogues favor cycloisomerization. At 80°C, electronically tuned precatalysts primarily yield RCM products (e.g., cyclopentene derivatives), while unmodified catalysts predominantly form cycloisomerization byproducts due to delayed initiation .

Basic: What analytical techniques are critical for characterizing cycloisomerization products?

Methodological Answer:

  • Gas Chromatography (GC): Quantifies product ratios (e.g., 27:2.2:1 for cyclopentenes 3, 4, and 5) and monitors reaction progress.
  • NMR Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR tracks deuterium incorporation in isotopic labeling studies (e.g., 90% D-retention in 3-d2 products).
  • X-ray Crystallography: Resolves stereochemistry of intermediates, such as trans,trans-palladacycle complexes .

Advanced: How do nonproductive metathesis pathways impact RCM efficiency, and what strategies mitigate these effects?

Methodological Answer:
Nonproductive pathways involve chain-carrying ruthenium methylidenes that compete with productive cycles. Steric shielding of the catalyst’s metal center (e.g., using bulkier NHC ligands) reduces nonproductive turnover by >90%. For this compound, catalysts with 1,3-diisopropylphenyl substituents exhibit higher TONs (turnover numbers) compared to less hindered analogues .

Basic: What role does solvent polarity play in leaching of immobilized Hoveyda–Grubbs catalysts during RCM?

Methodological Answer:
Polar solvents like dichloromethane increase Ru leaching (up to 14% loss) due to stronger solvent-catalyst interactions. Nonpolar solvents (e.g., cyclohexane) minimize leaching (<0.04%) by stabilizing catalyst immobilization on mesoporous supports (e.g., MCM-41). Solvent choice must balance reaction rate (polar solvents accelerate metathesis) and catalyst retention .

Advanced: How do deuterium isotopic studies elucidate palladium-catalyzed cycloisomerization mechanisms?

Methodological Answer:
Deuterium labeling at allylic positions (e.g., 1-2,6-d2 or 3,3,5,5-d4 substrates) reveals (i) no kinetic isotope effect (KIE), ruling out proton transfer as rate-limiting, and (ii) intermolecular H/D exchange during β-hydride steps, confirming reversibility in isomerization pathways. This data validates a hydrometalation-carbometalation mechanism over alternative oxidative addition routes .

Basic: What key factors optimize reaction temperature in ruthenium-catalyzed metathesis?

Methodological Answer:

  • Initiation Rate: Higher temperatures (>80°C) promote ligand dissociation in latent catalysts (e.g., indenylidene complexes), accelerating active species formation.
  • Thermal Stability: At 140°C, methylidene intermediates decompose, shifting selectivity toward cycloisomerization. Optimal temperatures (40–80°C) balance initiation and stability .

Advanced: How does steric bulk in Ru-indenylidene complexes enhance RCM selectivity?

Methodological Answer:
Bulky ligands (e.g., 1,3-diisopropylphenyl) sterically hinder nonproductive metathesis by reducing accessibility of the Ru center to unproductive olefins. For this compound, this increases RCM selectivity (94% yield) over cycloisomerization (<5%) and minimizes dimerization byproducts. Comparative studies with diallyl tosylamine confirm this trend across substrates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.